molecular formula C12H21NO3 B2649924 rac-tert-butyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate CAS No. 913575-10-7

rac-tert-butyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate

Cat. No.: B2649924
CAS No.: 913575-10-7
M. Wt: 227.304
InChI Key: LVSMJGHUOLKTJI-AEJSXWLSSA-N
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Description

rac-tert-butyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a cyclopentane ring fused with a pyrrole ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor, followed by functional group modifications to introduce the hydroxyl and tert-butyl ester groups. The reaction conditions often include the use of strong acids or bases, as well as specific catalysts to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

rac-tert-butyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-tert-butyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the cyclopentane-pyrrole structure play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-tert-butyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate is unique due to the presence of the hydroxyl group at the 4-position, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may lack this functional group or have different substituents .

Properties

IUPAC Name

tert-butyl (3aS,4S,6aR)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-5-10(14)9(8)7-13/h8-10,14H,4-7H2,1-3H3/t8-,9+,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSMJGHUOLKTJI-AEJSXWLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C2C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@@H]([C@@H]2C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913575-10-7
Record name rac-tert-butyl (3aR,4R,6aS)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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